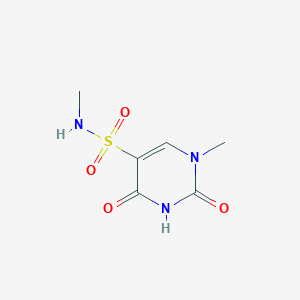

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Description

Properties

Molecular Formula |

C6H9N3O4S |

|---|---|

Molecular Weight |

219.22 g/mol |

IUPAC Name |

N,1-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

InChI |

InChI=1S/C6H9N3O4S/c1-7-14(12,13)4-3-9(2)6(11)8-5(4)10/h3,7H,1-2H3,(H,8,10,11) |

InChI Key |

RUZQNCMUAKYWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CN(C(=O)NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

The synthesis of this compound typically involves the following key steps:

- Starting Materials: Uracil derivatives or 2,4-dioxo-1,2,3,4-tetrahydropyrimidine core compounds.

- N-Methylation: Introduction of methyl groups at nitrogen atoms (N1 and N) using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Sulfonamide Formation: Sulfonylation at the 5-position with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.

This method is supported by experimental procedures reported in related pyrimidine sulfonamide derivatives, where selective N-methylation and sulfonylation are achieved under mild to moderate conditions to preserve the integrity of the pyrimidine ring.

Alternative Synthetic Approaches

Recent research has described alternative synthetic methods involving:

- Thio-derivative intermediates: Utilizing benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives as precursors, followed by substitution reactions to introduce the sulfonamide group.

- Computationally Guided Synthesis: Density Functional Theory (DFT) studies have been employed to optimize reaction conditions and predict the stability of intermediates and final products, enhancing yield and purity.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate methylation and sulfonylation reactions.

- Temperature: Reactions are typically conducted at temperatures ranging from room temperature to 80°C depending on the step.

- Catalysts/Base: Use of bases like triethylamine or sodium hydride to deprotonate the pyrimidine nitrogen and activate it for methylation or sulfonylation.

- Purification: Crystallization or chromatographic techniques are employed to isolate the pure compound.

Computational and Spectroscopic Characterization Supporting Preparation

Computational Studies

DFT calculations using B3LYP functional with basis sets such as 6-31+G(d,p) and 6-311+G(2d,p) have been conducted to:

- Optimize molecular geometry.

- Predict vibrational frequencies corresponding to functional groups.

- Analyze electronic properties including HOMO-LUMO gaps.

These computational insights guide the understanding of reaction mechanisms and stability of the compound during synthesis.

Spectroscopic Data

- FT-IR Spectroscopy: Characteristic N-H stretching vibrations appear in the 3200–3500 cm⁻¹ region; C=O stretching vibrations are observed around 1700 cm⁻¹, confirming the presence of keto groups; sulfonamide S=O stretches are also identifiable.

- NMR Spectroscopy: ^1H and ^13C NMR data confirm methyl substitutions and sulfonamide attachment.

- UV-Vis Spectroscopy: Absorption maxima correspond to electronic transitions within the pyrimidine ring system.

These data validate the successful preparation of the compound and provide benchmarks for purity and structural integrity.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions: N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared to structurally related pyrimidine sulfonamides, focusing on substituents, synthesis routes, and bioactivity. Key analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Bulkiness : The adamantane-containing analog exhibits significantly higher molecular weight and steric bulk, which may improve receptor binding but reduce solubility.

- Thiouracil vs.

Reactivity Differences :

- The thioxo group in analogs like 4a increases susceptibility to oxidation compared to the dioxo group in the target compound .

- Adamantane-containing derivatives require multi-step functionalization due to the steric hindrance of the adamantyl group .

Pharmacokinetic and Physicochemical Properties

Computational Predictions (from ):

- LogP : The target compound (LogP ~1.2) is less lipophilic than the N-butyl analog (LogP ~2.8), suggesting better aqueous solubility.

- Absorption : Methyl groups in the target compound may enhance intestinal absorption compared to bulkier substituents.

Experimental Data :

- Melting Points : Thiouracil derivatives (4a–d) exhibit higher melting points (240–320°C) due to stronger intermolecular hydrogen bonding from the thioxo group .

- Solubility : The adamantane-containing analog is poorly soluble in water, limiting its bioavailability.

Table 2: Reported Bioactivities

Key Insights :

- Thiouracil vs. Dioxo : Thiouracil derivatives (e.g., 4a) show stronger CDK2 inhibition, likely due to sulfur’s electronegativity enhancing interactions with kinase ATP pockets .

- Substituent Effects : Fluorine or nitro groups (e.g., in ) improve binding affinity to enzymes but may increase metabolic instability.

Biological Activity

N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C6H7N3O4S

- Molecular Weight : 215.20 g/mol

- CAS Number : 124788-36-9

- Structural Formula :

The compound exhibits biological activity primarily through its interaction with various biochemical pathways. It has been shown to inhibit specific enzymes involved in nucleotide synthesis and cellular metabolism. This inhibition can lead to altered cell proliferation and apoptosis in certain cancer cell lines.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed into an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines showed that it can inhibit cell growth and induce apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (vulvar carcinoma) | 10 |

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

The mechanism of action appears to involve the disruption of nucleotide metabolism essential for DNA synthesis in rapidly dividing cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria compared to standard antibiotics .

Study 2: Anticancer Properties

In a study conducted by researchers at the University of Manchester, the compound was tested against several cancer cell lines. The results showed that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . This suggests potential for further development as an anticancer therapeutic agent.

Q & A

Q. What are the established synthetic routes for N,1-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, microwave-assisted reactions with dimethylformamide dimethyl acetal (DMF-DMA) have been used to form structurally related acrylamide derivatives, achieving higher yields (80–90%) compared to traditional heating (60–70%) . Another approach involves reacting 5-aminouracil analogs with sulfonating agents (e.g., sulfonyl chlorides) in the presence of a base like triethylamine, with yields dependent on solvent polarity and temperature .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | DMF-DMA, 100°C, 30 min | 85% | |

| Anhydride condensation | Succinic anhydride, RT, 24 h | 72% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- NMR : - and -NMR confirm substitution patterns (e.g., methyl groups at N1 and C5-sulfonamide) .

- IR : Peaks at 1680–1700 cm indicate carbonyl stretching (2,4-dioxo groups) .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives include:

- 5-Carboxaldehyde analogs : Synthesized via Vilsmeier-Haack formylation .

- Thioxo derivatives : Achieved by substituting oxygen with sulfur using Lawesson’s reagent .

- Pyrazole hybrids : Formed via hydrazine condensation with acrylamide intermediates .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?

Discrepancies (e.g., keto-enol tautomerism observed in NMR vs. X-ray data) require multi-technique validation:

Q. What experimental strategies address regioselectivity challenges in functionalizing the pyrimidine ring?

Regioselective sulfonation at C5 is influenced by:

- Protecting groups : Temporary protection of N3 with acetyl groups directs sulfonamide formation to C5 .

- Catalysis : Lewis acids (e.g., ZnCl) enhance electrophilic substitution at electron-deficient positions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving selectivity .

Q. How can computational methods guide the design of bioactivity studies for this compound?

- Molecular docking : Predict binding affinity to targets (e.g., dihydrofolate reductase) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Methodological Challenges and Solutions

Q. What are the limitations of X-ray crystallography for this compound, and how can they be mitigated?

- Challenge : Poor crystal quality due to flexibility or solvent inclusion.

- Solutions :

Q. How do reaction byproducts form during synthesis, and how are they characterized?

Common byproducts include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.